molecular formula C13H6Cl2N2O3 B14332901 5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate CAS No. 103792-64-9

5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate

Katalognummer: B14332901
CAS-Nummer: 103792-64-9
Molekulargewicht: 309.10 g/mol
InChI-Schlüssel: NAGJAWKHGJECIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyano group, a pyridinone ring, and a dichlorobenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate typically involves the reaction of 5-cyano-6-oxo-1,6-dihydropyridine with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining strict temperature control, and ensuring the purity of the starting materials. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The cyano group and the pyridinone ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyano-6-oxo-1,6-dihydropyridin-2-yl 2,4-dichlorobenzoate is unique due to the presence of the dichlorobenzoate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

103792-64-9

Molekularformel

C13H6Cl2N2O3

Molekulargewicht

309.10 g/mol

IUPAC-Name

(5-cyano-6-oxo-1H-pyridin-2-yl) 2,4-dichlorobenzoate

InChI

InChI=1S/C13H6Cl2N2O3/c14-8-2-3-9(10(15)5-8)13(19)20-11-4-1-7(6-16)12(18)17-11/h1-5H,(H,17,18)

InChI-Schlüssel

NAGJAWKHGJECIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=CC=C(C(=O)N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.